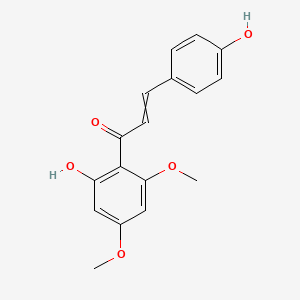

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

CAS No.:

Cat. No.: VC16688911

Molecular Formula: C17H16O5

Molecular Weight: 300.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16O5 |

|---|---|

| Molecular Weight | 300.30 g/mol |

| IUPAC Name | 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C17H16O5/c1-21-13-9-15(20)17(16(10-13)22-2)14(19)8-5-11-3-6-12(18)7-4-11/h3-10,18,20H,1-2H3 |

| Standard InChI Key | UXUFMIJZNYXWDX-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)O |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a chalcone backbone, a class of organic compounds defined by their structure. The A-ring is substituted with hydroxyl (-OH) and methoxy (-OCH) groups at positions 2, 4, and 6, while the B-ring contains a para-hydroxyphenyl moiety. This arrangement creates a conjugated system that enhances electron delocalization, contributing to the compound’s stability and reactivity .

Key Functional Groups:

-

2-Hydroxy-4,6-dimethoxyphenyl group: The hydroxyl group at position 2 participates in hydrogen bonding, while the methoxy groups at positions 4 and 6 modulate lipophilicity and steric hindrance.

-

4-Hydroxyphenyl group: The para-hydroxyl group on the B-ring enhances redox activity, a critical feature for antioxidant properties.

IUPAC Nomenclature and Synonyms

The systematic IUPAC name, 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, reflects the compound’s substitution pattern. Common synonyms include 4',6'-dimethoxy-2'-hydroxychalcone and flavokavain analog, though these terms are less precise .

Synthesis and Characterization

Claisen-Schmidt Condensation

The compound is synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aldehyde. For this chalcone:

-

Ketone component: 2-Hydroxy-4,6-dimethoxyacetophenone.

-

Aldehyde component: 4-Hydroxybenzaldehyde.

Reaction Conditions:

| Parameter | Value/Description |

|---|---|

| Catalyst | Sodium hydroxide (NaOH) |

| Solvent | Ethanol (EtOH) |

| Temperature | Reflux (~78°C) |

| Reaction Time | 4–6 hours |

| Yield | 60–75% (reported) |

The reaction proceeds through enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the α,β-unsaturated ketone.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

NMR: Peaks at δ 12.8 ppm (hydroxyl proton), δ 6.2–7.8 ppm (aromatic protons), and δ 3.8–3.9 ppm (methoxy groups).

-

NMR: Signals confirm carbonyl (δ 190–200 ppm) and aromatic carbons.

-

-

Mass Spectrometry (MS): A molecular ion peak at m/z 300.30 confirms the molecular weight.

Biological Activities and Mechanisms

Antioxidant Activity

The compound exhibits potent radical-scavenging activity, attributed to its hydroxyl groups, which donate hydrogen atoms to neutralize reactive oxygen species (ROS). In vitro assays demonstrate:

| Assay | Activity (IC) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 18.5 µM | |

| ABTS Scavenging | 22.1 µM |

The 2-hydroxy group on the A-ring and the 4-hydroxy group on the B-ring synergistically enhance electron-donating capacity, surpassing analogs with methoxy substitutions .

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-induced macrophage models, the compound inhibits NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6). Key mechanisms include:

-

Suppression of IκBα phosphorylation, preventing NF-κB nuclear translocation.

-

Downregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Antimicrobial Properties

Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Bacillus subtilis | 50 |

The hydrophobic methoxy groups likely enhance membrane permeability, facilitating bacterial cell entry.

Comparative Analysis with Related Chalcones

Structural Analogues and Bioactivity

The compound’s bioactivity profile aligns with chalcones bearing multiple hydroxyl groups. For example:

| Compound | Antioxidant IC (DPPH) | Anti-Inflammatory (NF-κB Inhibition) |

|---|---|---|

| Target Compound | 18.5 µM | 75% at 10 µM |

| Isoliquiritigenin | 15.2 µM | 82% at 10 µM |

| 4-Methoxychalcone | 45.3 µM | 40% at 10 µM |

Methoxy groups reduce antioxidant efficacy but improve metabolic stability, highlighting a trade-off in drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume